molecular formula C16H24N6O2S B6435538 N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)-N-methylcyclopropanesulfonamide CAS No. 2549041-94-1

N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)-N-methylcyclopropanesulfonamide

Cat. No.: B6435538
CAS No.: 2549041-94-1
M. Wt: 364.5 g/mol
InChI Key: QKZWRCQZYLFFEU-UHFFFAOYSA-N
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Description

This compound features a triazolo[1,5-a]pyrimidine core substituted with 5,6-dimethyl groups, linked to a piperidine ring modified with a cyclopropanesulfonamide moiety. Such hybrid structures are designed to optimize interactions with biological targets, leveraging the triazolo-pyrimidine scaffold’s affinity for kinases and the sulfonamide group’s role in enhancing solubility and metabolic stability .

Key steps include:

Formation of the triazolo-pyrimidine core via cyclocondensation of aminopyrimidines with nitriles or azides.

Functionalization of the piperidine ring through nucleophilic substitution or coupling reactions.

Introduction of the cyclopropanesulfonamide group via sulfonylation .

Potential Applications:

  • Therapeutic: Likely targets include kinase inhibitors (e.g., for oncology) or antimicrobial agents, based on the activities of structural analogs .
  • Chemical Probes: The cyclopropane group may confer rigidity, aiding in structural studies of target proteins .

Properties

IUPAC Name

N-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S/c1-11-12(2)19-16-17-10-18-22(16)15(11)21-8-4-5-13(9-21)20(3)25(23,24)14-6-7-14/h10,13-14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZWRCQZYLFFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCCC(C3)N(C)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, differing in substituents or core heterocycles:

Compound Name Core Structure Key Substituents Biological Activity
N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyridin-2-amine () Triazolo-pyrimidine Pyridine amine Anticancer (kinase inhibition inferred)
N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide () Triazolo-pyrimidine Nitrophenyl, carboxamide Antitumor (specific IC50 not reported)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide () Triazolo-pyrimidine Difluorophenyl sulfonamide Kinase inhibition, antibacterial

Key Observations :

  • The cyclopropanesulfonamide group likely improves metabolic stability over carboxamide or morpholine-containing analogs .

Physicochemical and Pharmacokinetic Properties

Data from structural analogs suggest trends in key parameters:

Property Target Compound (Inferred) N-methyl-N-(1-{5-methyl-...}piperidin-4-yl)pyridin-2-amine () N-[1-(4-methylphenyl)propyl]-...pyrimidine-7-carboxamide ()
Molecular Weight ~450–470 g/mol 428.5 g/mol 492.6 g/mol
LogP ~2.5–3.0 2.8 3.5
Hydrogen Bond Acceptors 8–10 9 11
Solubility (aq.) Moderate (cyclopropane enhances lipophilicity) Low (pyridine reduces solubility) Low (nitrophenyl group)

Implications :

  • The target compound’s moderate solubility (inferred from cyclopropane and sulfonamide balance) may offer better bioavailability than analogs with pyridine or nitrophenyl groups .

Critical Analysis :

  • The target compound’s 5,6-dimethyl groups may reduce off-target effects compared to less substituted analogs .
  • Its cyclopropanesulfonamide group could mitigate rapid clearance observed in morpholine-containing derivatives .

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